Ethyl 4-(2-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylate
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Overview
Description
Ethyl 4-(2-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its ability to enhance the pharmacokinetic and pharmacodynamic properties of drugs . The presence of the trifluoromethyl group in the phenyl ring adds to the compound’s lipophilicity and metabolic stability .
Preparation Methods
The synthesis of Ethyl 4-(2-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylate can be achieved through various synthetic routes. One common method involves the reaction of 2-(trifluoromethyl)benzaldehyde with ethyl 3-aminocrotonate under acidic conditions to form the corresponding Schiff base, which is then cyclized to yield the pyrrolidine ring . Industrial production methods often involve the use of high-pressure reactors and continuous flow systems to optimize yield and purity .
Chemical Reactions Analysis
Ethyl 4-(2-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Scientific Research Applications
Ethyl 4-(2-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 4-(2-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity and thereby modulating biochemical pathways . The trifluoromethyl group enhances the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Ethyl 4-(2-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylate can be compared with other pyrrolidine derivatives, such as:
Ethyl 4-phenylpyrrolidine-3-carboxylate: Lacks the trifluoromethyl group, resulting in lower lipophilicity and metabolic stability.
Ethyl 4-(2-chlorophenyl)pyrrolidine-3-carboxylate: The presence of a chlorine atom instead of a trifluoromethyl group affects the compound’s reactivity and binding properties.
These comparisons highlight the unique properties of this compound, making it a valuable compound in various scientific and industrial applications.
Properties
Molecular Formula |
C14H16F3NO2 |
---|---|
Molecular Weight |
287.28 g/mol |
IUPAC Name |
ethyl 4-[2-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C14H16F3NO2/c1-2-20-13(19)11-8-18-7-10(11)9-5-3-4-6-12(9)14(15,16)17/h3-6,10-11,18H,2,7-8H2,1H3 |
InChI Key |
LKRKXHQYCFPYBM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CNCC1C2=CC=CC=C2C(F)(F)F |
Origin of Product |
United States |
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